molecular formula C20H22N2OS2 B2696984 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1421491-26-0

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B2696984
CAS RN: 1421491-26-0
M. Wt: 370.53
InChI Key: UODGQXZSLJLHDF-UHFFFAOYSA-N
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Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2OS2 and its molecular weight is 370.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Interactions

The compound of interest, due to its complex structure, could potentially be involved in the synthesis of novel molecules with diverse biological activities. For example, the synthesis of naphthalene derivatives has been explored for anticancer evaluation, where naphthalene derivatives were prepared and allowed to react with different nucleophiles, resulting in compounds evaluated as potential anticancer agents (Gouhar & Raafat, 2015). Additionally, the interaction of similar compounds with cannabinoid receptors has been studied, revealing their potential in developing pharmacophore models for the CB1 receptor (Shim et al., 2002).

Anticancer Applications

The structural motif present in the compound is reminiscent of thioaryl naphthylmethanone derivatives, which have been identified for their potent cytotoxicity toward various cancer cells. Such compounds have been shown to induce apoptosis, inhibit migration and invasion, and demonstrate potent tumor regression in mouse models (Chakravarti et al., 2014).

Sensorimotor Function Impairment Studies

Compounds with similar structures, particularly synthetic cannabinoids, have been studied for their effects on sensorimotor functions in animal models. For example, JWH-018, a synthetic cannabinoid, has been shown to impair sensorimotor responses in mice, which is relevant to understanding the potential neuroactive properties of structurally related compounds (Ossato et al., 2015).

Antimicrobial Activity

The structural components of the compound, particularly the piperidinyl and naphthalenyl moieties, suggest potential antimicrobial applications. New derivatives synthesized from similar structural frameworks have been evaluated for in vitro antibacterial and antifungal activities, showing promise against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body, which could vary depending on the precise structure of the compound and its physicochemical properties. Typically, such compounds interact with specific proteins or enzymes in the body, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and overall biological effects. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

The compound’s action can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances, which can affect its stability, solubility, and interaction with its targets .

properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c23-19(18-7-3-5-16-4-1-2-6-17(16)18)22-11-8-15(9-12-22)14-25-20-21-10-13-24-20/h1-7,15H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODGQXZSLJLHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.